N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide
Description
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a fused triazolo-pyridazine core. This structure comprises a triazole ring (three nitrogen atoms) fused with a pyridazine ring (two nitrogen atoms), forming a bicyclic system. The molecule is further substituted with a 3-fluorophenyl group at the 3-position of the triazole ring and a benzamide moiety linked via an ethoxyethyl chain. The benzamide group includes 3,5-dimethoxy substituents, which enhance solubility and steric interactions.
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-30-17-11-15(12-18(13-17)31-2)22(29)24-8-9-32-20-7-6-19-25-26-21(28(19)27-20)14-4-3-5-16(23)10-14/h3-7,10-13H,8-9H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZIYYGWOWZZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyridazine intermediate.
Attachment of the Oxyethyl Linker: The oxyethyl linker is attached through an etherification reaction, typically using an alkyl halide and a suitable base.
Coupling with Dimethoxybenzamide: The final step involves coupling the oxyethyl-triazolopyridazine intermediate with 3,5-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized quinone derivatives, reduced dihydro compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of high-nitrogen heterocycles, which are studied for their energetic, pharmaceutical, or coordination properties. Below, we compare its structural, synthetic, and physicochemical attributes with tetrazine-based high-nitrogen compounds described in recent literature .
Structural and Nitrogen Content Analysis
The target compound’s nitrogen content is significantly lower than that of tetrazines due to its fused triazole-pyridazine core and bulky substituents. However, its fluorine and methoxy groups may enhance thermal stability and modulate intermolecular interactions compared to simpler tetrazines .
Thermal Stability and Sensitivity
Tetrazines are known for high thermal stability (decomposition temperatures >200°C) and low sensitivity to impact/friction, making them suitable for energetic materials . In contrast, the target compound’s benzamide and ethoxyethyl groups likely reduce its sensitivity further, though experimental data are needed to confirm this. The fluorophenyl group may also improve thermal resilience due to strong C–F bonding.
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a triazolo-pyridazine core and various functional groups which contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H14FN7O3
- Molecular Weight : 373.36 g/mol
- CAS Number : 1204297-70-0
The compound's structure can be depicted as follows:
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications.
Antimicrobial Activity
- Antibacterial Properties : Research indicates that triazole derivatives exhibit significant antibacterial effects. For instance, compounds similar to the studied compound have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth.
- Antifungal Activity : The 1,2,4-triazole scaffold is recognized for its antifungal properties as well. Compounds derived from this class have demonstrated effective inhibition against various fungal pathogens including Candida albicans and Aspergillus flavus .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing that triazole derivatives can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interact with specific molecular targets involved in cell proliferation and survival pathways .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The triazole ring may act as a potent inhibitor of enzymes critical for bacterial and fungal survival.
- Receptor Modulation : The compound may bind to specific receptors involved in cancer cell signaling pathways, leading to altered cellular responses.
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of triazole derivatives for their antibacterial activity. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial properties compared to non-fluorinated analogs .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| A | 0.125 | S. aureus |
| B | 0.5 | E. coli |
| C | 8 | P. aeruginosa |
Study 2: Antifungal Activity
Another significant study assessed the antifungal activity of various triazole derivatives against clinical isolates of fungi. The findings revealed that compounds with similar structural features to this compound showed promising results with MIC values significantly lower than standard antifungal agents .
| Compound | MIC (μg/mL) | Fungal Strains |
|---|---|---|
| D | 0.5 | C. albicans |
| E | 1 | A. flavus |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the triazolo[4,3-b]pyridazine core in this compound?
- Methodology : The triazolo[4,3-b]pyridazine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, coupling 3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ol with a halogenated ethoxyethyl intermediate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) enables ether bond formation. Subsequent benzamide coupling via EDCI/HOBt-mediated amidation is recommended .
- Optimization : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are recommended for confirming structure and purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at ~3.8 ppm, aromatic fluorophenyl signals).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid). Aim for >95% purity .
Q. What safety precautions are necessary during synthesis and handling?
- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. For inhalation exposure, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers investigate metabolic stability in in vitro models?
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in PBS (pH 7.4) containing NADPH. Terminate reactions with ice-cold acetonitrile at timed intervals (0, 15, 30, 60 min). Quantify parent compound degradation via LC-MS/MS .
- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with positive controls (e.g., verapamil for high clearance) .
Q. What in silico approaches predict target interactions and selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against potential targets (e.g., kinase domains or GPCRs). Validate with co-crystallized ligands (PDB IDs).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the triazolo nitrogen or fluorophenyl π-stacking) to refine SAR hypotheses .
Q. How to resolve conflicting bioactivity data across assays?
- Assay Conditions : Control for variables like buffer pH, serum protein content, and cell passage number. For cytotoxicity assays, normalize to vehicle controls and use multiple cell lines .
- Dose-Response Analysis : Perform non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Replicate experiments ≥3 times to assess reproducibility .
Q. What strategies improve solubility for pharmacological studies?
- Co-Solvent Systems : Test DMSO/PEG 400 mixtures (<5% DMSO) for in vitro assays. For in vivo, use cyclodextrin-based formulations.
- Salt Formation : Screen counterions (e.g., HCl, sodium) via slurry experiments. Characterize salts using XRPD and DSC .
Q. How to scale up synthesis without compromising yield?
- Process Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclocondensation). Use inline FTIR for real-time monitoring.
- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
Data Contradictions and Solutions
- Variable Enzyme Inhibition Results : If IC₅₀ values differ between recombinant enzymes and cell-based assays, assess membrane permeability (e.g., PAMPA assay) or efflux transporter involvement (e.g., P-gp inhibition) .
- Crystallization Challenges : For X-ray diffraction, screen crystallization conditions (e.g., sitting-drop vapor diffusion) with additives like 1,2-ethanediol to improve crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
